

Comparative Guide to Tyk2-IN-16: A Reproducibility Analysis of Published Data

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Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data for the tyrosine kinase 2 (Tyk2) inhibitor, **Tyk2-IN-16**. The information is presented to allow for an objective evaluation of its performance against other well-characterized Tyk2 inhibitors. All data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to facilitate reproducibility.

Introduction to Tyk2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] Tyk2 is activated by cytokines such as IL-12, IL-23, and Type I interferons, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Selective inhibition of Tyk2 is a promising therapeutic strategy to modulate these inflammatory responses. This guide focuses on **Tyk2-IN-16** and compares its reported activity with other known Tyk2 inhibitors.

Biochemical and Cellular Activity of Tyk2 Inhibitors

The following tables summarize the reported biochemical and cellular potency of **Tyk2-IN-16** and a selection of comparator compounds. It is important to note that direct comparison of absolute values should be approached with caution, as assay conditions can vary between different data sources.

Compound	Target Domain	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference
Tyk2-IN-16	JH2	<10	<10 (pSTAT4, NK92 cells)	WO2023220046 A1
Deucravacitinib (BMS-986165)	JH2	1.0	2-19 (IL-12/23, IFN α signaling)	[2]
PF-06826647 (Ropsacitinib)	JH1	17	14 (pSTAT4, whole blood)	[4]
NDI-034858 (Zasocitinib)	JH2	8.4	8.4 (pSTAT4, PBMCs)	[5][6]

IC50: Half-maximal inhibitory concentration; JH1: Janus Homology 1 (catalytic domain); JH2: Janus Homology 2 (pseudokinase domain); pSTAT4: Phosphorylated Signal Transducer and Activator of Transcription 4; NK92: Natural Killer cell line; PBMCs: Peripheral Blood Mononuclear Cells.

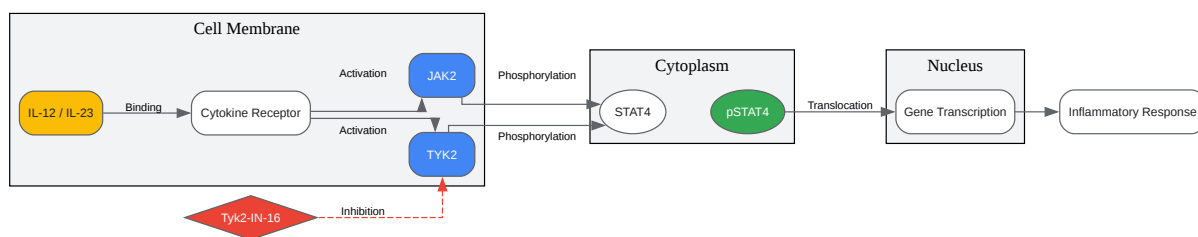
Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity against other kinases, particularly within the same family. The following table presents the selectivity of the comparator compounds against other JAK family members. A comprehensive kinase selectivity panel for **Tyk2-IN-16** is not yet publicly available.

Compound	TYK2 IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	Selectivity (Fold vs. JAK1/2/3)	Reference
Deucravacitinib (BMS-986165)	1.0 (JH2)	>10,000	>10,000	>10,000	>10,000	[2]
PF-06826647 (Ropsacitinib)	17 (JH1)	383	74	>10,000	~23x vs JAK1, ~4x vs JAK2	[4]
NDI-034858 (Zasocitinib)	8.4 (JH2)	-	-	-	-	[5]

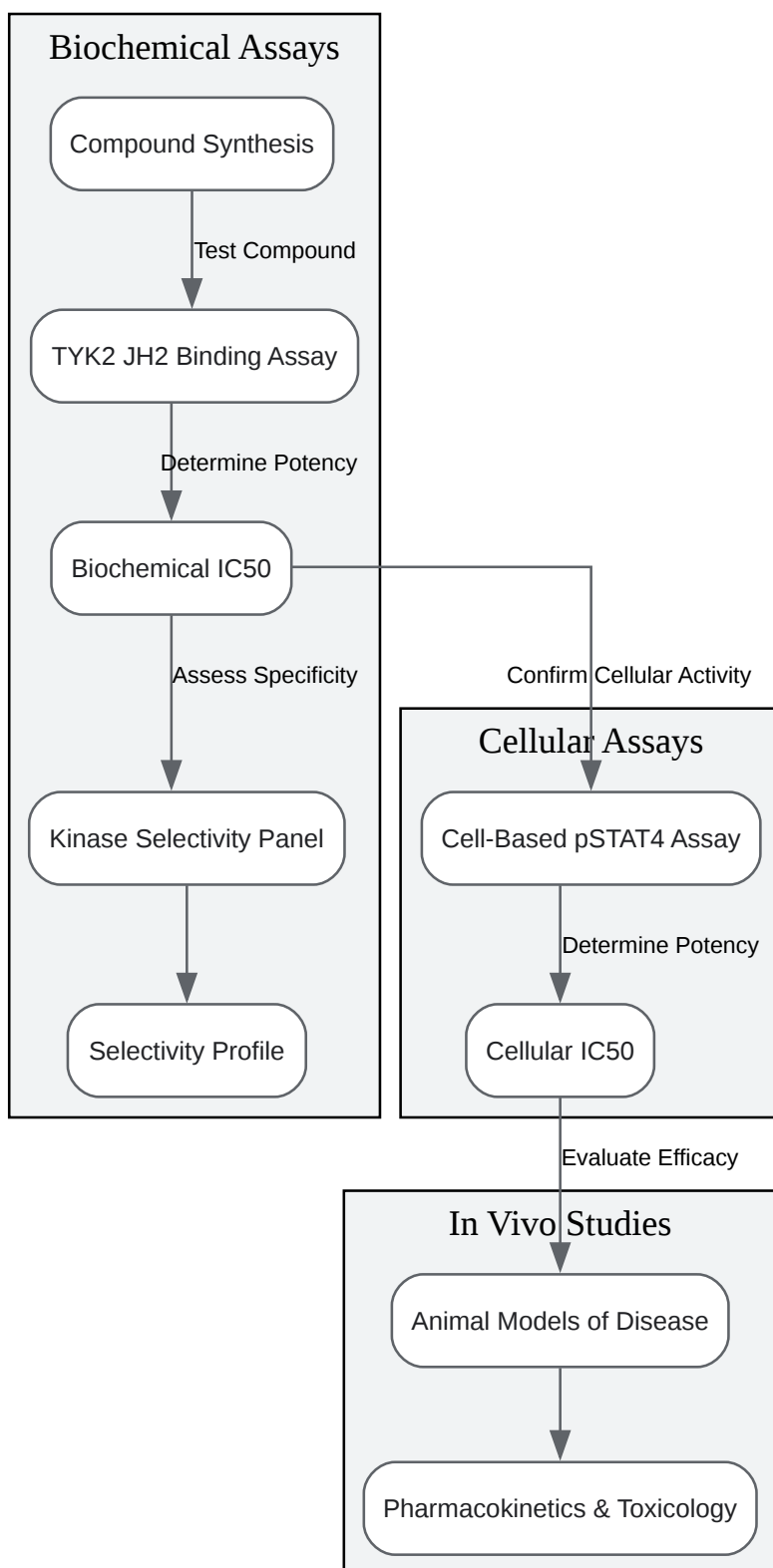
Signaling Pathways and Experimental Overviews

To understand the context of the presented data, the following diagrams illustrate the general Tyk2 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationships between different experimental readouts.



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Figure 1: Simplified TYK2 signaling pathway upon cytokine stimulation.





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